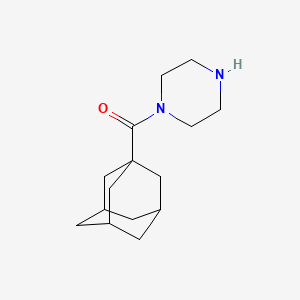

1-(1-Adamantylcarbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantan-1-il-piperazin-1-il-metanona es un compuesto químico con la fórmula molecular C15H24N2O. Es conocido por su estructura única, que combina una parte adamantano con un anillo de piperazina a través de un enlace metanona.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Adamantan-1-il-piperazin-1-il-metanona típicamente implica la reacción de cloruro de adamantan-1-ilo con piperazina en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El producto resultante se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza .

Métodos de producción industrial

La producción industrial de Adamantan-1-il-piperazin-1-il-metanona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y eficiencia. El proceso de purificación puede incluir pasos adicionales como destilación y cristalización para garantizar que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

Adamantan-1-il-piperazin-1-il-metanona se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio para producir derivados reducidos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio acuoso.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Varios nucleófilos en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.

Reducción: Derivados reducidos con grupos funcionales hidrogenados.

Sustitución: Derivados sustituidos con anillos de piperazina modificados.

Aplicaciones Científicas De Investigación

Adamantan-1-il-piperazin-1-il-metanona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.

Biología: Se investiga por su potencial como sonda bioquímica y en el descubrimiento de fármacos.

Medicina: Se explora por sus potenciales propiedades terapéuticas, incluidas las actividades antivirales y anticancerígenas.

Industria: Se utiliza en el desarrollo de materiales avanzados y como catalizador en varios procesos químicos.

Mecanismo De Acción

El mecanismo de acción de Adamantan-1-il-piperazin-1-il-metanona involucra su interacción con objetivos moleculares y vías específicas. La parte adamantano es conocida por su capacidad de interactuar con bolsillos hidrofóbicos en las proteínas, mientras que el anillo de piperazina puede formar enlaces de hidrógeno e interacciones electrostáticas con diversas biomoléculas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a los efectos biológicos observados del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Adamantan-1-il-acetato: Estructura similar pero con un grupo acetato en lugar de un anillo de piperazina.

Adamantan-1-il-metilamina: Contiene un grupo metilamina en lugar de un anillo de piperazina.

Adamantan-1-il-etanol: Presenta un grupo etanol en lugar del anillo de piperazina.

Unicidad

Adamantan-1-il-piperazin-1-il-metanona es único debido a su combinación de las partes adamantano y piperazina, que confieren propiedades químicas y biológicas distintas. Esta estructura única permite interacciones versátiles con varios objetivos moleculares, lo que la convierte en un compuesto valioso en la investigación científica .

Actividad Biológica

1-(1-Adamantylcarbonyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and promising biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features an adamantyl group linked to a piperazine ring via a carbonyl group. Its molecular formula is C13H18N2O, and it has a CAS number of 29869-08-7. The adamantane moiety contributes rigidity, while the piperazine ring provides flexibility, which may influence its interaction with biological targets.

1. Ligand Properties

Research indicates that this compound exhibits significant potential as a ligand for various receptors involved in metabolic processes. Notably, it has been evaluated for its agonistic activity on the farnesoid X receptor (FXR) , which plays a crucial role in lipid metabolism and inflammation. Studies suggest that derivatives of this compound can enhance FXR binding affinity compared to other known ligands, indicating potential therapeutic applications in treating conditions like non-alcoholic fatty liver disease (NAFLD) .

2. Antimicrobial and Cytotoxic Effects

Several studies have reported the antimicrobial and cytotoxic properties of this compound against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting the growth of specific cancer cells, suggesting that modifications to the piperazine structure can enhance these properties .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies on related compounds have provided insights into how modifications affect biological activity. For example, different substituents on the piperazine ring can significantly alter receptor binding profiles and biological efficacy .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Adamantyl Derivative : Starting from adamantane, a carbonyl group is introduced.

- Piperazine Ring Formation : The carbonyl derivative is reacted with piperazine to form the final product.

- Purification : Various techniques such as crystallization or chromatography are used to purify the compound.

Propiedades

IUPAC Name |

1-adamantyl(piperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,16H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFSAELWLMDLKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589438 |

Source

|

| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29869-08-7 |

Source

|

| Record name | (Piperazin-1-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.